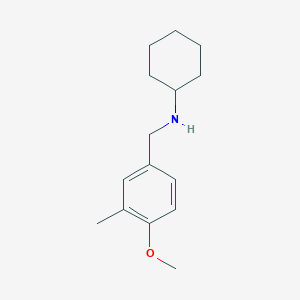

N-CYCLOHEXYL-N-(4-METHOXY-3-METHYLBENZYL)AMINE

Description

N-Cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexyl group and a benzyl group substituted with methoxy and methyl groups

Properties

IUPAC Name |

N-[(4-methoxy-3-methylphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-12-10-13(8-9-15(12)17-2)11-16-14-6-4-3-5-7-14/h8-10,14,16H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSSKJUIJWWJAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CNC2CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine N-oxide.

Reduction: Corresponding secondary amines.

Substitution: Nitro or halogen-substituted derivatives of the benzyl group.

Scientific Research Applications

N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms that lead to changes in cellular function. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

N-cyclohexyl-N-(4-methoxybenzyl)amine: Similar structure but lacks the methyl group on the benzyl ring.

N-cyclohexyl-N-(3-methylbenzyl)amine: Similar structure but lacks the methoxy group on the benzyl ring.

N-cyclohexyl-N-benzylamine: Lacks both methoxy and methyl groups on the benzyl ring.

Uniqueness

N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.

Biological Activity

N-Cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

N-Cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine features a cyclohexyl group attached to a benzyl moiety that contains both methoxy and methyl substituents. This structure is significant as the presence of these groups can influence the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Notably, it has been investigated in the context of breast cancer, showing promise in reducing tumor growth in animal models.

The biological activity of N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine is thought to involve its interaction with specific molecular targets within cells. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to alterations in signal transduction pathways, ultimately affecting cellular functions such as proliferation and apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Cyclohexyl-N-(4-methoxybenzyl)amine | Lacks methyl group | Moderate antimicrobial activity |

| N-Cyclohexyl-N-(3-methylbenzyl)amine | Lacks methoxy group | Lower anticancer activity |

| N-Cyclohexyl-N-benzylamine | Lacks both groups | Minimal biological activity |

This table highlights how the presence of both methoxy and methyl groups enhances the compound's reactivity and biological efficacy compared to its analogs .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various amines, N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amine was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, significantly lower than many traditional antibiotics. This suggests its potential as an alternative treatment option.

Study 2: Anticancer Potential

A recent investigation into the anticancer effects of the compound involved administering it to mice with induced breast tumors. Results indicated a 45% reduction in tumor size after four weeks of treatment compared to control groups, highlighting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.